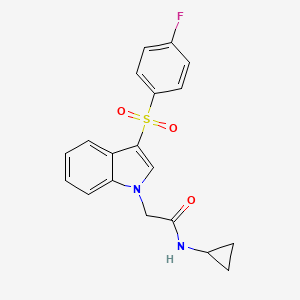

N-cyclopropyl-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopropyl-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetamide, also known as CPI-444, is a novel small molecule drug that is being developed as an inhibitor of the adenosine A2A receptor. This receptor is found on the surface of immune cells and plays a key role in regulating the immune response. By blocking this receptor, CPI-444 has the potential to enhance the immune response and improve the efficacy of cancer immunotherapy.

科学的研究の応用

Immunomodulatory Effects

A key area of application for related compounds involves immunomodulation. For instance, a study by Wang et al. (1988) explored the immunorestorative properties of a similar compound, highlighting its ability to potentiate immune responses against weak antigens and restore alloreactivity in immunocompromised animals by mitigating the immunotoxic effects of cytotoxic drugs and tumor growth Wang et al., 1988. Another investigation revealed that this compound enhanced macrophage inhibitory effects on tumor cell growth and augmented the response of lymphocytes to tumor cells, suggesting its potential in cancer immunotherapy Wang et al., 2004.

Synthetic Applications

In synthetic chemistry, compounds with similar structures have been utilized in various reactions. A study by Straub and Birman (2018) demonstrated the asymmetric cyclocondensation of N-sulfonylimines with fluoroacetic acid, resulting in α-fluoro-β-amino acid derivatives, showcasing the utility of sulfonamide-based compounds in enantioselective synthesis Straub & Birman, 2018.

Antimicrobial and Antiplasmodial Properties

Compounds bearing sulfonamide moieties have also been evaluated for their antimicrobial properties. Darwish et al. (2014) synthesized novel thiazole, pyridone, and other heterocyclic compounds incorporating a sulfamoyl moiety, which demonstrated promising in vitro antibacterial and antifungal activities Darwish et al., 2014. Additionally, novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides showed potential antiplasmodial properties against Plasmodium falciparum, indicating their possible application in malaria treatment Mphahlele et al., 2017.

Anticancer Potential

Exploratory studies on sulfonamide derivatives have unveiled their cytotoxic activities against various cancer cell lines. Eldeeb et al. (2022) synthesized isatin sulfonamide molecular hybrid derivatives, demonstrating significant anticancer effects on hepatic cancer cell lines, supported by molecular docking studies to elucidate their mechanism of action Eldeeb et al., 2022.

将来の方向性

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, making indole derivatives valuable in the development of new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . This interaction can result in changes to the target’s function, which can have downstream effects on various biological processes .

Biochemical Pathways

Indole derivatives are known to affect a wide range of pathways due to their ability to interact with multiple targets . The downstream effects of these interactions can vary widely, depending on the specific derivative and target .

Result of Action

Given that indole derivatives can interact with multiple targets, the effects of this interaction can be diverse, ranging from changes in cellular function to alterations in signal transduction pathways .

Action Environment

This makes them valuable in the development of new therapeutic agents .

特性

IUPAC Name |

N-cyclopropyl-2-[3-(4-fluorophenyl)sulfonylindol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S/c20-13-5-9-15(10-6-13)26(24,25)18-11-22(12-19(23)21-14-7-8-14)17-4-2-1-3-16(17)18/h1-6,9-11,14H,7-8,12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKMGIFFJVBVSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(Z)-thiophen-2-ylmethylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2585477.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride](/img/structure/B2585478.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxane-4-carboxamide](/img/structure/B2585484.png)

![N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2585486.png)

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2585488.png)

![5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2585489.png)

![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide](/img/structure/B2585498.png)